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molecular formula C20H19N3O5S B8346053 1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester

1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester

Cat. No. B8346053
M. Wt: 413.4 g/mol
InChI Key: NYMXKULAOHEQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470848B2

Procedure details

To a stirred, ice-cooled (0° C.) suspension of sodium hydride (26.3 mg of a 60% dispersion in mineral oil, 0.686 mmol) in dry THF (10 ml) under an inert atmosphere of Argon is added dropwise (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((0.1 g, 0.49 mmol) in THF/DMF (4 ml of a 3:1 mixture). The reaction mixture is stirred at 0° C. for 1 hour and then treated with 4-cyano-3-ethoxy-benzenesulfonyl chloride (168 mg, 0.686 mmol) in dry THF (1 ml). Stirring continued at 0° C. for 10 minutes and at room temperature for 10 minutes and then the reaction mixture is poured onto water (50 ml). The mixture is extracted with ethyl acetate (2×50 ml) and the organic portions are combined, washed brine (50 ml), dried (MgSO4) and concentrated in vacuo. The resulting crude is purified by chromatography on silica eluting with iso-hexane/ethyl acetate (0%-20% ethyl acetate) to yield the titled product. (MH+ 414).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
168 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:17])[CH2:6][C:7]1[C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]=1[CH3:16].[C:18]([C:20]1[CH:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][C:21]=1[O:30][CH2:31][CH3:32])#[N:19]>C1COCC1.C1COCC1.CN(C=O)C>[CH3:3][O:4][C:5](=[O:17])[CH2:6][C:7]1[C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[N:9]([S:26]([C:23]2[CH:24]=[CH:25][C:20]([C:18]#[N:19])=[C:21]([O:30][CH2:31][CH3:32])[CH:22]=2)(=[O:28])=[O:27])[C:8]=1[CH3:16] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(NC2=NC=CC=C21)C)=O
Name
THF DMF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Three
Name
Quantity
168 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, ice-cooled
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued at 0° C. for 10 minutes and at room temperature for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
washed brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude is purified by chromatography on silica eluting with iso-hexane/ethyl acetate (0%-20% ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1=C(N(C2=NC=CC=C21)S(=O)(=O)C2=CC(=C(C=C2)C#N)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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